molecular formula C9H10INO B1593686 4-iodo-N,N-dimethylbenzamide CAS No. 24167-53-1

4-iodo-N,N-dimethylbenzamide

Cat. No.: B1593686
CAS No.: 24167-53-1
M. Wt: 275.09 g/mol
InChI Key: ZPTKPSCMQWCYSN-UHFFFAOYSA-N
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Description

4-Iodo-N,N-dimethylbenzamide (CAS: 24167-53-1) is a halogenated benzamide derivative characterized by an iodine substituent at the para position of the benzene ring and dimethylamide functional groups. It is primarily utilized in organic synthesis as a precursor for cross-coupling reactions, such as Suzuki or iron-catalyzed couplings, due to the reactivity of the iodine atom . Its molecular formula is C₉H₁₀INO, with a molecular weight of 275.09 g/mol. Safety data indicate that it is harmful via inhalation, skin contact, or ingestion, necessitating careful handling in laboratory settings .

Properties

IUPAC Name

4-iodo-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO/c1-11(2)9(12)7-3-5-8(10)6-4-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPTKPSCMQWCYSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358186
Record name 4-iodo-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24167-53-1
Record name 4-Iodo-N,N-dimethylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24167-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-iodo-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-iodo-N,N-dimethylbenzamide typically involves the iodination of N,N-dimethylbenzamide. One common method is the Sandmeyer reaction, where 4-iodoaniline is first diazotized and then treated with copper(I) iodide to form 4-iodobenzene. This intermediate is then reacted with dimethylamine and a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) to yield this compound .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-N,N-dimethylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

    Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly employed.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include various substituted benzamides.

    Coupling Products: Complex aromatic compounds with extended conjugation or functional groups.

Scientific Research Applications

4-Iodo-N,N-dimethylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-iodo-N,N-dimethylbenzamide depends on its specific use and the reactions it undergoesThe amide group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

The physicochemical and functional properties of 4-iodo-N,N-dimethylbenzamide can be contextualized by comparing it to structurally analogous benzamides. Key differences arise from substituent effects (e.g., electronic, steric) and applications in synthesis or pharmacology.

Substituent Effects on Reactivity and Physicochemical Properties
Compound Substituent (Position) Key Properties/Applications References
This compound I (para) High reactivity in cross-coupling (C–I bond); used in Suzuki biaryl coupling
4-Chloro-N,N-dimethylbenzamide Cl (para) Lower reactivity than iodine; used in Fe-catalyzed C(sp²)–C(sp³) cross-coupling
4-Hydroxy-N,N-dimethylbenzamide OH (para) Polar substituent enhances hydrogen bonding; impacts NMR chemical shifts
4-Amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide NH₂ (para) and methyl groups Anticonvulsant activity (ED₅₀ = 5.6 mg/kg in mice); inhibits metabolic N-acetylation
N-DMBI (4-(2,3-dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzamide) Heterocyclic substituent Dopant for n-type organic semiconductors; improves thermoelectric conductivity

Key Observations :

  • Electron-withdrawing groups (e.g., I, Cl) enhance electrophilicity, favoring cross-coupling reactions. Iodine’s larger atomic radius and weaker C–I bond (vs. C–Cl) make it more reactive in metal-catalyzed reactions .
  • Hydroxy groups increase polarity, affecting solubility and NMR chemical shifts. For example, solvent effects on ¹³C NMR carbonyl shifts correlate with rotational barriers in N,N-dimethylbenzamides .
  • Amino and heterocyclic substituents impart biological or electronic functionality. The 4-amino derivative exhibits anticonvulsant activity, while N-DMBI enhances doping efficiency in polymers .

Biological Activity

4-Iodo-N,N-dimethylbenzamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C9H10I N
  • Molecular Weight : 247.09 g/mol
  • Structure : The compound features an iodine atom at the para position relative to the amide group, which may influence its biological interactions.

Biological Activity Overview

This compound has shown various biological activities, including:

  • Anticonvulsant properties.
  • Potential as a selective serotonin transporter (SERT) ligand.
  • Antimicrobial activity against certain bacterial strains.

Anticonvulsant Activity

Recent studies have indicated that derivatives of benzamide compounds exhibit anticonvulsant properties. For instance, compounds similar to this compound have demonstrated effectiveness in animal models for seizure control.

Case Study: Anticonvulsant Efficacy

In a study assessing the anticonvulsant activity of various benzamide derivatives, this compound was evaluated for its ability to inhibit seizures induced by maximal electroshock (MES). The results suggested that this compound could potentially antagonize seizures with a notable efficacy.

CompoundED50 (mg/kg)Mechanism
This compoundTBDSERT inhibition

Selective Serotonin Transporter Ligand Activity

The compound has also been studied for its binding affinity to SERT. High binding affinities indicate that it may be useful in treating conditions related to serotonin dysregulation, such as depression and anxiety disorders.

Binding Affinity Studies

In vitro studies have shown that this compound exhibits significant binding affinities compared to other known SERT ligands.

LigandBinding Affinity (Ki, nM)
This compoundTBD
Escitalopram0.11 ± 0.04
ADAM>1000

Antimicrobial Activity

Preliminary screenings have revealed that this compound possesses moderate antibacterial properties against various strains of bacteria. This suggests potential applications in treating bacterial infections.

Antibacterial Efficacy Testing

The antibacterial activity was evaluated using standard disc diffusion methods against several bacterial strains:

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureusTBD
Escherichia coliTBD
Pseudomonas aeruginosaTBD

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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